![molecular formula C11H12N4O3 B8582696 2-(3-carbamoyl-5-ethylpyrazolo[3,4-c]pyridin-1-yl)acetic acid](/img/structure/B8582696.png)
2-(3-carbamoyl-5-ethylpyrazolo[3,4-c]pyridin-1-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-carbamoyl-5-ethylpyrazolo[3,4-c]pyridin-1-yl)acetic acid: is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a pyrazolo[3,4-c]pyridine core, which is a fused bicyclic system, and an acetic acid moiety. The presence of a carbamoyl group and an ethyl substituent further adds to its chemical diversity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-carbamoyl-5-ethylpyrazolo[3,4-c]pyridin-1-yl)acetic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the pyrazolo[3,4-c]pyridine core, followed by functionalization to introduce the carbamoyl and acetic acid groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and sustainability.
化学反应分析
Types of Reactions: 2-(3-carbamoyl-5-ethylpyrazolo[3,4-c]pyridin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbamoyl group to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
科学研究应用
Chemistry: In chemistry, 2-(3-carbamoyl-5-ethylpyrazolo[3,4-c]pyridin-1-yl)acetic acid is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown promise in biological studies due to its potential bioactivity. It can be used as a probe to study enzyme interactions and cellular pathways. Researchers are exploring its role in modulating biological processes and its potential as a therapeutic agent.
Medicine: In medicine, this compound is being investigated for its pharmacological properties. Preliminary studies suggest that it may have anti-inflammatory, antimicrobial, and anticancer activities. Further research is needed to fully understand its therapeutic potential and safety profile.
Industry: Industrially, the compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.
作用机制
The mechanism of action of 2-(3-carbamoyl-5-ethylpyrazolo[3,4-c]pyridin-1-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, and ongoing research aims to elucidate these mechanisms in detail.
相似化合物的比较
(3-Carbamoyl-5-methyl-pyrazolo[3,4-c]pyridin-1-yl)-acetic acid: This compound differs by having a methyl group instead of an ethyl group, which can influence its chemical and biological properties.
(3-Carbamoyl-5-ethyl-pyrazolo[3,4-c]pyridin-1-yl)-propionic acid:
Uniqueness: 2-(3-carbamoyl-5-ethylpyrazolo[3,4-c]pyridin-1-yl)acetic acid stands out due to its specific combination of functional groups and structural features. The presence of the carbamoyl, ethyl, and acetic acid groups provides a unique chemical profile that can be exploited for various applications. Its versatility in undergoing different chemical reactions and its potential bioactivity make it a compound of significant interest in scientific research and industrial applications.
属性
分子式 |
C11H12N4O3 |
|---|---|
分子量 |
248.24 g/mol |
IUPAC 名称 |
2-(3-carbamoyl-5-ethylpyrazolo[3,4-c]pyridin-1-yl)acetic acid |
InChI |
InChI=1S/C11H12N4O3/c1-2-6-3-7-8(4-13-6)15(5-9(16)17)14-10(7)11(12)18/h3-4H,2,5H2,1H3,(H2,12,18)(H,16,17) |
InChI 键 |
SOVSZUDWMWJKQF-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC2=C(C=N1)N(N=C2C(=O)N)CC(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
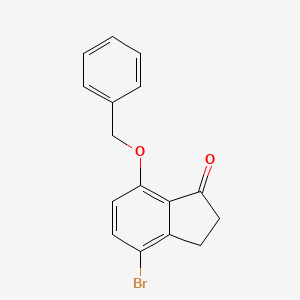
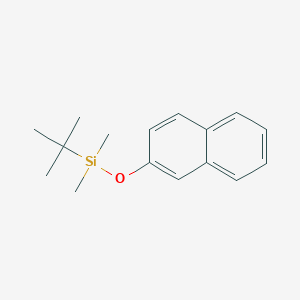
![4-methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8582644.png)
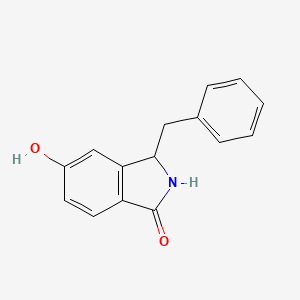
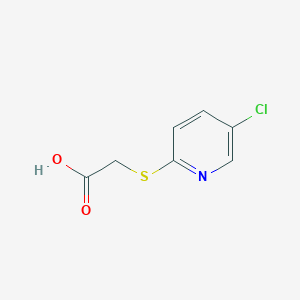
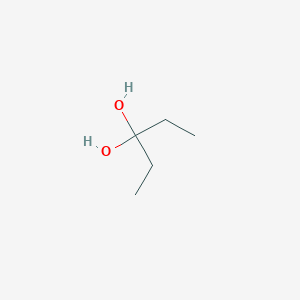
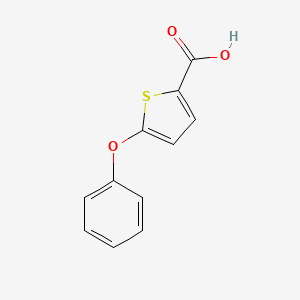
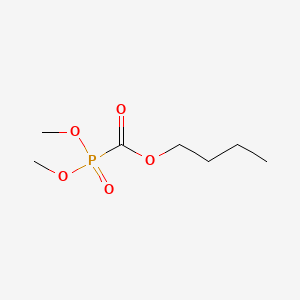
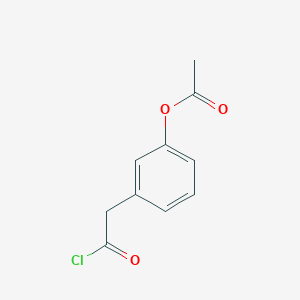

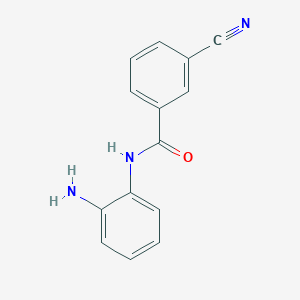
![2-[5-(2-Aminoethyl)-2-thienyl]ethylamine](/img/structure/B8582719.png)
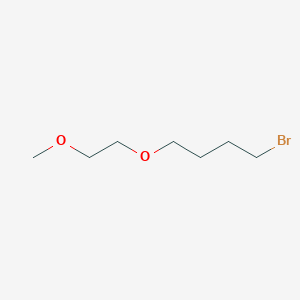
![5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzaldehyde](/img/structure/B8582728.png)
